2,5-Bis(trifluoromethyl)phenol

Übersicht

Beschreibung

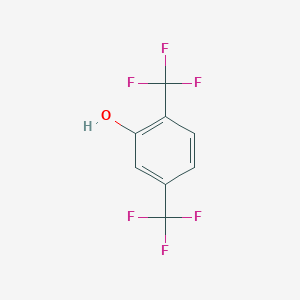

2,5-Bis(trifluoromethyl)phenol (2,5-BTP) is a trifluoromethylated phenol, a type of organic compound characterized by a phenol group with three trifluoromethyl substituents. It is a colorless solid that is soluble in organic solvents. 2,5-BTP has a variety of applications in scientific research and is used in the synthesis of compounds with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Metallochromic Properties

2,5-Bis(trifluoromethyl)phenol has been utilized in the synthesis of novel phenothiazine-containing cruciforms, demonstrating significant shifts in emission and absorption when exposed to metal triflates like magnesium and zinc. This indicates potential applications in sensory arrays for metal cations (Hauck et al., 2007).

Aromatization Processes

The compound plays a role in the aromatization process, particularly in the synthesis of fluorinated building blocks from cyclohexanones. Its structural peculiarities and potential applications in various chemical syntheses are noteworthy (Sevenard et al., 2008).

Photophysical and Photochemical Properties

This compound-based compounds have been synthesized and characterized for their photophysical and photochemical properties. They show potential as photosensitizers in photocatalytic applications, like photodynamic therapy for cancer (Ahmetali et al., 2019).

Crystal Structural Analysis

The crystal structures of derivatives of this compound have been reported, providing insights into their electron density delocalization and potential for various chemical applications (Sevenard et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been used in the development of heteroleptic iridium(III) complexes for OLEDs. These complexes show promise due to their high electron mobility and efficient emission properties (Jing et al., 2017).

Nanofiltration Membrane Development

The compound has been incorporated into novel sulfonated aromatic diamine monomers, leading to the development of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection, indicating their utility in water treatment processes (Liu et al., 2012).

Synthesis and Reactivity Studies

Studies on the reactivity of bis(trifluoroacetyl)-phenols toward various compounds have been conducted, producing diverse cyclic and acyclic products. These studies are significant for understanding the chemical behavior and potential applications of these fluorinated phenols (Sevenard et al., 2008).

Polyimide Development

This compound derivatives have been used in the synthesis of soluble and colorless polyimides. These materials exhibit low dielectric constants and high transparency, suggesting applications in electronics and optics (Mi et al., 2017).

Gas Separation Membranes

The compound is integral to the development of poly(arylene ether)s membranes used for gas separation. These membranes demonstrate enhanced gas permeabilities and selectivities, important for industrial gas separation processes (Xu et al., 2002).

Kinetic Studies in Oxidation Processes

Kinetic studies involving phenolic derivatives of α,α,α-trifluorotoluene, including this compound, have been conducted to understand their reactivity with singlet molecular oxygen and hydrogen phosphate radicals. These studies are crucial for applications in organic synthesis and photochemistry (Rosso et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs . These compounds exhibit a wide range of pharmacological activities, suggesting that 2,5-Bis(trifluoromethyl)phenol may interact with multiple targets.

Mode of Action

The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to various applications in medicines . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . Therefore, it’s plausible that this compound may influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s physicochemical properties suggest high gi absorption and low skin permeation . These properties could impact the compound’s bioavailability.

Result of Action

Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by its environment.

Eigenschaften

IUPAC Name |

2,5-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOPQGWFLQVKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394850 | |

| Record name | 2,5-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

779-88-4 | |

| Record name | 2,5-Bis(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)